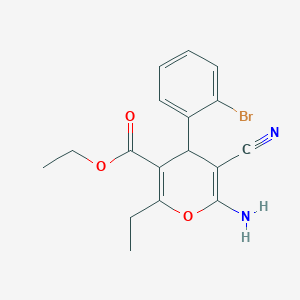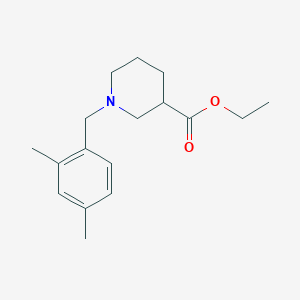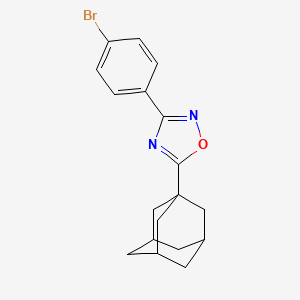![molecular formula C20H19BrN2O4 B4960358 ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4960358.png)
ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate, also known as BRD0705, is a small molecule inhibitor that has been recently identified as a potential therapeutic agent for the treatment of cancer. The molecule has been shown to have potent anti-tumor activity in preclinical studies and is being investigated for its potential use in clinical trials.
Mecanismo De Acción
The mechanism of action of ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate involves the inhibition of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in the regulation of gene expression, and their dysregulation has been implicated in the development and progression of cancer. By inhibiting BET proteins, ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate can disrupt the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inducing apoptosis, ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate has been shown to inhibit cell cycle progression and DNA replication. The molecule has also been shown to inhibit the expression of genes that are involved in angiogenesis, the process by which tumors develop a blood supply.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate for lab experiments is its high potency and specificity. The molecule has been shown to have a low toxicity profile and does not exhibit off-target effects. However, one of the limitations of ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate. One area of research is the development of more potent and selective inhibitors of BET proteins. Another area of research is the investigation of the use of ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate in combination with other therapeutic agents for the treatment of cancer. Finally, the potential use of ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate in other disease indications, such as inflammation and autoimmune disorders, is an area of active investigation.
Métodos De Síntesis
The synthesis method for ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate involves a multi-step process that begins with the reaction of 4-bromobenzaldehyde with pyrrolidine to form 1-(4-bromophenyl)-3-pyrrolidinone. This intermediate is then reacted with ethyl 4-aminobenzoate to form the final product, ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate. The synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
Ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate has been extensively studied for its potential use as a therapeutic agent for the treatment of cancer. The molecule has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, lung, and pancreatic cancer. ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
ethyl 4-[[1-(4-bromophenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c1-2-27-20(26)13-3-7-16(8-4-13)22-19(25)14-11-18(24)23(12-14)17-9-5-15(21)6-10-17/h3-10,14H,2,11-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOBUKWUIMDJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-({[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane](/img/structure/B4960276.png)

![diethyl [5-(3-methylphenoxy)pentyl]malonate](/img/structure/B4960282.png)
![1,1,4,4-tetramethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B4960286.png)

![N-[2-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B4960307.png)

![2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one](/img/structure/B4960315.png)

![2-[5-(4-chloro-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4960324.png)
![1-[(4-chlorobenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960329.png)

![ethyl 2-{[(cyclohexylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4960338.png)
![2-[4-(dipropylamino)phenyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4960345.png)